Acidity (pKa) Comparison: 2-Naphthoic Acid vs 1-Naphthoic Acid in Aqueous Solution
2-Naphthoic acid exhibits significantly weaker acidity than its 1-position isomer. The pKa of 2-naphthoic acid was determined as 4.17 in aqueous solution, compared to 3.69 for 1-naphthoic acid under identical experimental conditions [1]. This represents a 0.48 pKa unit difference, corresponding to the 2-isomer being approximately 3-fold less acidic than the 1-isomer. The difference originates from reduced steric hindrance to carboxyl group conjugation in the 2-position and differential electronic effects of the naphthalene π-system. This pKa difference directly impacts the extent of ionization at physiological pH (7.4), with the 2-isomer (99.9% ionized) and 1-isomer (>99.99% ionized) exhibiting distinct speciation profiles in aqueous biological and environmental systems.
| Evidence Dimension | Acid dissociation constant (pKa) in water |
|---|---|
| Target Compound Data | pKa = 4.17 |
| Comparator Or Baseline | 1-Naphthoic acid: pKa = 3.69 |
| Quantified Difference | ΔpKa = 0.48 (2-naphthoic acid is ~3-fold less acidic) |
| Conditions | Aqueous solution; values determined within the same experimental study |
Why This Matters
Procurement of the correct isomer ensures predictable ionization behavior in aqueous reaction media and biological buffers, preventing unintended shifts in reactivity or partitioning.
- [1] PMC Table 6. pKa values of carboxylic acids in water. PMC3241881. View Source
